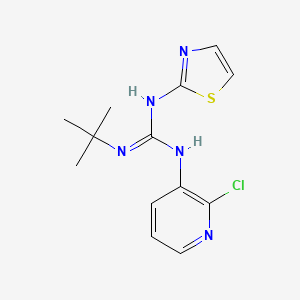
Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridyl and thiazolyl group, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridyl and thiazolyl intermediates, followed by their coupling with a guanidine moiety. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high efficiency and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Reagents like acids, bases, and solvents play a crucial role in these reactions. Conditions such as temperature, reaction time, and concentration are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, guanidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridyl and thiazolyl groups may enhance its binding affinity to specific biological targets.
Medicine
In medicine, compounds like guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it a valuable component in various formulations.
Mécanisme D'action
The mechanism of action of guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(3-pyridyl)-3-(2-thiazolyl)-
- Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(1-thiazolyl)-
Uniqueness
Compared to similar compounds, guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- stands out due to the presence of both the chloro and thiazolyl groups. These functional groups may enhance its reactivity and binding affinity, making it more effective in certain applications.
Conclusion
Guanidine, 1-tert-butyl-2-(2-chloro-3-pyridyl)-3-(2-thiazolyl)- is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject of study for researchers and industry professionals alike.
Propriétés
Numéro CAS |
72041-81-7 |
|---|---|
Formule moléculaire |
C13H16ClN5S |
Poids moléculaire |
309.82 g/mol |
Nom IUPAC |
2-tert-butyl-1-(2-chloropyridin-3-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C13H16ClN5S/c1-13(2,3)19-11(18-12-16-7-8-20-12)17-9-5-4-6-15-10(9)14/h4-8H,1-3H3,(H2,16,17,18,19) |
Clé InChI |
MJLQSKYUMCGPEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=C(NC1=C(N=CC=C1)Cl)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


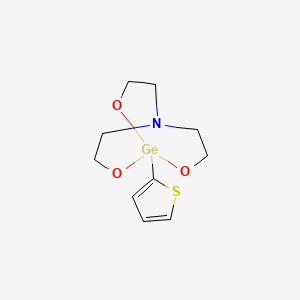
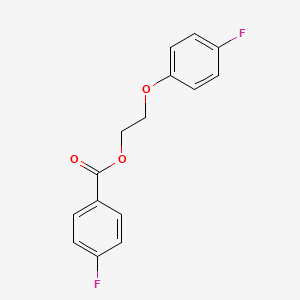
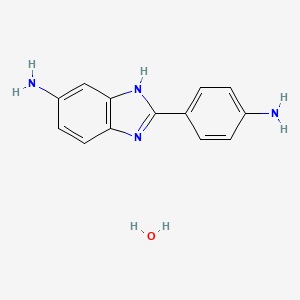

![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
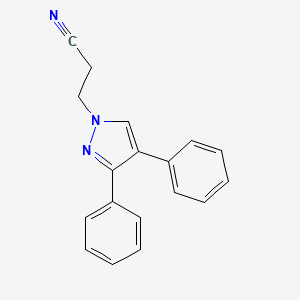
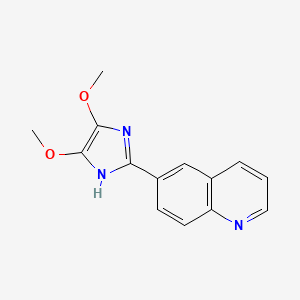
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
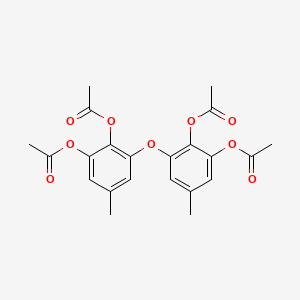
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
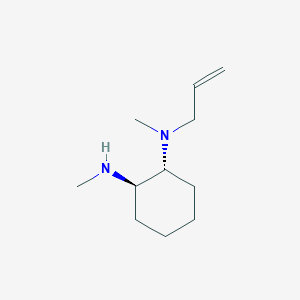
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)

